

Trimethylarsine Oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trimethylarsine oxide

Cat. No.: B033066

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylarsine oxide (TMAO) is an organoarsenic compound that plays a significant role in the environmental cycling and biological metabolism of arsenic. As a pentavalent arsenical, it is generally considered to be a detoxification product of arsenic metabolism. This technical guide provides an in-depth overview of **trimethylarsine oxide**, including its chemical identity, synthesis, metabolic pathways, and analytical methodologies, tailored for professionals in research and drug development.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for **trimethylarsine oxide** is 4964-14-1[1][2][3][4][5].

This compound is also known by several synonyms:

- Trimethylarsinoxide[1][2][5]
- trimethyl-arsineoxid[2]
- dimethylarsorylmethane[2]

- [Arsine oxide, trimethyl-\[2\]](#)
- [Arsine oxide,trimethyl-\[2\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **trimethylarsine oxide** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ AsO	[1] [2] [3]
Molecular Weight	136.02 g/mol	[1] [2] [3]
Appearance	White to Off-White Solid	[2]
Boiling Point	170.7 ± 23.0 °C (Predicted)	[2]
Solubility	Slightly soluble in water	[2]

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols are not extensively published in readily available literature, the primary method for the preparation of **trimethylarsine oxide** is through the oxidation of trimethylarsine.

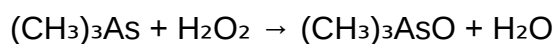
Synthesis of Trimethylarsine (Precursor)

A common method for synthesizing the precursor, trimethylarsine, involves the reaction of calcium arsenide with methyl iodide in a vacuum atmosphere with low water content[\[6\]](#). Another reported method is the treatment of arsenic oxide with trimethylaluminium[\[7\]](#).

Oxidation of Trimethylarsine to Trimethylarsine Oxide

The oxidation of trimethylarsine to **trimethylarsine oxide** can be achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂)[\[8\]](#).

Reaction:



Experimental Protocol (General Procedure):

- **Reaction Setup:** In a controlled laboratory setting, trimethylarsine would be dissolved in a suitable organic solvent.
- **Oxidation:** A stoichiometric amount of hydrogen peroxide would be added dropwise to the solution, likely at a controlled temperature to manage the exothermic reaction.
- **Monitoring:** The reaction progress would be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture would be subjected to a work-up procedure to remove unreacted starting materials and byproducts. This could involve solvent extraction and washing. The crude product would then be purified, for instance, by recrystallization or column chromatography.
- **Characterization:** The identity and purity of the synthesized **trimethylarsine oxide** would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Role and Metabolic Pathways

Trimethylarsine oxide is a key metabolite in the biomethylation of arsenic, a process that is generally considered a detoxification pathway.

Arsenic Biomethylation Pathway

Inorganic arsenic, upon entering a biological system, undergoes a series of reduction and oxidative methylation steps. This pathway, often referred to as the Challenger pathway, involves the sequential conversion of inorganic arsenate (As(V)) to arsenite (As(III)), then to monomethylarsonic acid (MMA(V)), dimethylarsinic acid (DMA(V)), and finally to **trimethylarsine oxide** (TMAO)[9]. In some organisms, TMAO can be further reduced to the volatile trimethylarsine (TMA).



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Arsenic Biomethylation Pathway

Role in Detoxification

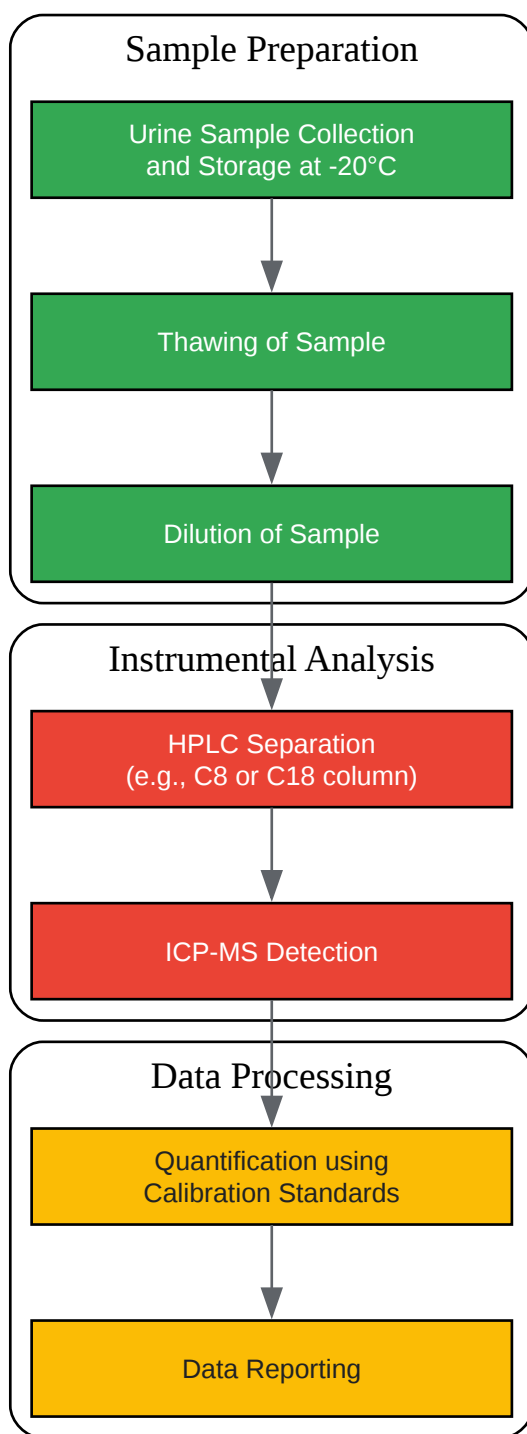
The conversion of inorganic arsenic to methylated metabolites, including **trimethylarsine oxide**, is generally considered a detoxification process. This is because the methylated forms are typically less reactive and more readily excreted from the body, primarily through urine[10]. Trimethylarsine itself has been shown to be of low toxicity, likely due to its rapid in vivo conversion to **trimethylarsine oxide**[10].

Analytical Methodologies

The detection and quantification of **trimethylarsine oxide**, particularly in biological and environmental samples, are crucial for toxicological and metabolic studies. The most common and sensitive method is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Analytical Workflow for Trimethylarsine Oxide in Urine

A typical workflow for the analysis of **trimethylarsine oxide** in urine samples is outlined below.



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Analytical Workflow for TMAO in Urine

Experimental Protocol: HPLC-ICP-MS for Arsenic Speciation in Urine

This protocol is a generalized procedure based on common practices in the field.

- Sample Preparation:
 - Urine samples are collected and immediately frozen at -20°C to preserve the speciation of arsenic compounds[7].
 - Prior to analysis, samples are thawed at room temperature.
 - An aliquot of the urine sample is diluted with the HPLC mobile phase[11]. Filtration through a 0.45 µm filter may be performed to remove particulates.
- HPLC Separation:
 - A High-Performance Liquid Chromatography system is used for the separation of different arsenic species.
 - A C8 or C18 reversed-phase column is commonly employed[1].
 - The mobile phase typically consists of a buffer solution (e.g., phosphate or ammonium carbonate) with an organic modifier like methanol[1][12]. The specific composition and pH are optimized to achieve good separation of the arsenic species.
- ICP-MS Detection:
 - The eluent from the HPLC column is introduced into an Inductively Coupled Plasma Mass Spectrometer.
 - The ICP-MS is tuned to detect arsenic at a mass-to-charge ratio (m/z) of 75.
 - Dynamic reaction cell (DRC) technology may be used to minimize interferences[12].
- Quantification:
 - Calibration standards containing known concentrations of **trimethylarsine oxide** and other relevant arsenic species are prepared and run alongside the samples.

- A calibration curve is generated by plotting the instrument response against the concentration of the standards.
- The concentration of **trimethylarsine oxide** in the urine samples is determined by comparing their instrument response to the calibration curve.

Toxicology and Carcinogenicity

While **trimethylarsine oxide** is considered a detoxification product, studies have investigated its long-term health effects. One study in male Fischer 344 rats found that chronic administration of **trimethylarsine oxide** in drinking water was associated with an increased incidence of liver tumors. This effect was linked to oxidative DNA damage and enhanced cell proliferation.

Conclusion

Trimethylarsine oxide is a crucial molecule in the study of arsenic's environmental fate and biological impact. Understanding its chemical properties, synthesis, metabolic pathways, and analytical detection is essential for researchers and professionals in toxicology, environmental science, and drug development. The methodologies and information presented in this guide provide a solid foundation for further investigation and application in these fields.

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